molecular formula C17H12ClNO3 B2959743 (5-Phenyl-1,2-oxazol-3-yl)methyl 3-chlorobenzoate CAS No. 343374-53-8

(5-Phenyl-1,2-oxazol-3-yl)methyl 3-chlorobenzoate

Cat. No.: B2959743
CAS No.: 343374-53-8
M. Wt: 313.74
InChI Key: YLQXNTPXZLMWBA-UHFFFAOYSA-N
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Description

(5-Phenyl-1,2-oxazol-3-yl)methyl 3-chlorobenzoate: is an organic compound with the molecular formula C17H12ClNO3 and a molecular weight of 313.74 g/mol . This compound is known for its unique structure, which includes a phenyl group, an oxazole ring, and a chlorobenzoate moiety. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Phenyl-1,2-oxazol-3-yl)methyl 3-chlorobenzoate typically involves the reaction of 3-chlorobenzoic acid with (5-phenyl-1,2-oxazol-3-yl)methanol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) . The reaction is carried out under anhydrous conditions and typically requires a solvent such as dichloromethane . The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions: (5-Phenyl-1,2-oxazol-3-yl)methyl 3-chlorobenzoate can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom in the chlorobenzoate moiety can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The phenyl group can be oxidized to form corresponding phenolic derivatives.

    Reduction: The oxazole ring can be reduced under specific conditions to form corresponding amine derivatives.

Common Reagents and Conditions:

    Nucleophilic substitution: Reagents like or in the presence of a polar aprotic solvent such as .

    Oxidation: Reagents like or in acidic conditions.

    Reduction: Reagents like or in anhydrous solvents.

Major Products:

    Nucleophilic substitution: Formation of substituted benzoates.

    Oxidation: Formation of phenolic derivatives.

    Reduction: Formation of amine derivatives.

Scientific Research Applications

Chemistry: (5-Phenyl-1,2-oxazol-3-yl)methyl 3-chlorobenzoate is used as a building block in organic synthesis. It is employed in the preparation of more complex molecules and in the study of reaction mechanisms.

Biology: This compound is used in biochemical assays to study enzyme interactions and inhibition. It serves as a probe to investigate the activity of specific enzymes.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It is studied for its ability to interact with biological targets and its potential as a drug candidate.

Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (5-Phenyl-1,2-oxazol-3-yl)methyl 3-chlorobenzoate involves its interaction with specific molecular targets. The oxazole ring and the chlorobenzoate moiety allow the compound to bind to enzymes and receptors, modulating their activity. The phenyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • (5-Phenyl-1,2-oxazol-3-yl)methyl benzoate
  • (5-Phenyl-1,2-oxazol-3-yl)methyl 4-chlorobenzoate
  • (5-Phenyl-1,2-oxazol-3-yl)methyl 2-chlorobenzoate

Comparison:

  • (5-Phenyl-1,2-oxazol-3-yl)methyl benzoate: Lacks the chlorine atom, which may result in different reactivity and biological activity.
  • (5-Phenyl-1,2-oxazol-3-yl)methyl 4-chlorobenzoate: The chlorine atom is positioned differently, potentially affecting the compound’s binding affinity and reactivity.
  • (5-Phenyl-1,2-oxazol-3-yl)methyl 2-chlorobenzoate: The chlorine atom is positioned differently, which may influence the compound’s chemical and biological properties.

The unique combination of the oxazole ring, phenyl group, and chlorobenzoate moiety in (5-Phenyl-1,2-oxazol-3-yl)methyl 3-chlorobenzoate makes it a valuable compound for various scientific research applications.

Properties

IUPAC Name

(5-phenyl-1,2-oxazol-3-yl)methyl 3-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClNO3/c18-14-8-4-7-13(9-14)17(20)21-11-15-10-16(22-19-15)12-5-2-1-3-6-12/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLQXNTPXZLMWBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NO2)COC(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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